N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine is a complex organic compound that features two benzimidazole groups connected by a phenyl ring. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine typically involves the formation of benzimidazole rings followed by their coupling through a phenyl linker. Common synthetic routes may include:
Cyclization Reactions: Formation of benzimidazole rings from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions.
Coupling Reactions: Connecting the benzimidazole units via a phenyl ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: Conversion of benzimidazole units to their corresponding N-oxides.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or benzimidazole units.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups onto the benzimidazole or phenyl rings.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive benzimidazole compounds.
Industry: Use in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced properties due to the phenyl substitution.
N-Phenylbenzimidazole:
Uniqueness
N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine is unique due to the presence of two benzimidazole units connected by a phenyl ring, which may confer distinct chemical and biological properties compared to simpler benzimidazole derivatives.
Properties
Molecular Formula |
C20H15N5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C20H15N5/c1-2-6-16-15(5-1)22-19(23-16)13-9-11-14(12-10-13)21-20-24-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,23)(H2,21,24,25) |
InChI Key |
KPRCPEBVFFAZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.